molecular formula C20H24N6 B6460622 4-({4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2548997-93-7

4-({4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No. B6460622
CAS RN: 2548997-93-7
M. Wt: 348.4 g/mol
InChI Key: CPMKRIUFGIDWBQ-UHFFFAOYSA-N
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Description

“4-({4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound is of interest due to the pharmacological activity of pyrrolidine derivatives . For instance, some derivatives act as antagonists of the vanilloid receptor 1, modulators of the insulin-like growth factor 1 receptor, and inhibitors of various enzymes .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of pyrrolidine with other compounds. For example, Asano et al. synthesized similar compounds as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported derivatives . Another method involves the formation of the pyrrolidine ring from acyclic precursors .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a pyrimidin-2-yl group, and a piperazin-1-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the reactivity of the pyrrolidine ring and the other functional groups present in the molecule. For instance, reactions of (hetero)aromatic C-nucleophiles with certain precursors in the presence of trifluoroacetic acid have been used to synthesize related compounds .

Future Directions

Future research could focus on further exploring the biological activity of this compound and related derivatives. This could involve in-depth studies of their mechanisms of action, as well as the development of synthesis methods that allow for greater structural diversity .

properties

IUPAC Name

4-[[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c21-15-17-3-5-18(6-4-17)16-24-11-13-26(14-12-24)20-22-8-7-19(23-20)25-9-1-2-10-25/h3-8H,1-2,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMKRIUFGIDWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile

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